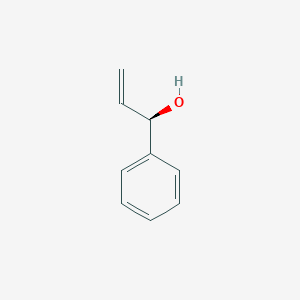

(R)-1-Phenyl-2-propen-1-ol

Description

Significance of Chirality in Pharmaceutical and Agrochemical Industries

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental principle in the life sciences. veranova.com The building blocks of life itself—amino acids and sugars—are chiral. Consequently, biological systems, such as enzymes and receptors in the human body, are inherently chiral and often interact differently with the two enantiomers (mirror-image isomers) of a chiral drug. nih.govmdpi.com This stereoselectivity means that one enantiomer of a drug may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even cause harmful side effects. nih.gov

The infamous case of thalidomide (B1683933) serves as a stark reminder of the importance of chirality; one enantiomer was an effective sedative, while the other was a potent teratogen. mdpi.comrsc.org Recognizing this, regulatory agencies like the U.S. Food and Drug Administration (FDA) established guidelines in the early 1990s, encouraging the development of single-enantiomer pharmaceuticals. veranova.comnih.govrsc.org This has led to a significant shift in the pharmaceutical industry towards producing chirally pure drugs to enhance efficacy and improve safety profiles. chiralpedia.com This strategy, sometimes referred to as a "chiral switch," involves marketing the single active enantiomer of a previously racemic drug. nih.gov

Importance of Chiral Allylic Alcohols as Synthetic Building Blocks

Chiral allylic alcohols are highly valued in organic synthesis due to their unique structural features. They possess a hydroxyl group, an alkene, and a stereocenter, making them versatile precursors for a wide range of chemical transformations. The double bond and the alcohol group can be independently or concertedly functionalized, allowing for the construction of complex molecular architectures with a high degree of stereocontrol.

The catalytic enantioselective allylic carbon-hydrogen oxidation of alkenes has become a powerful tool for producing these valuable chiral building blocks. nih.gov This method directly introduces a stereocenter while preserving the double bond for further chemical manipulation. nih.gov The ability to selectively synthesize one enantiomer of an allylic alcohol is crucial for the efficient production of enantiomerically pure target molecules.

Overview of (R)-1-Phenyl-2-propen-1-ol as a Key Chiral Intermediate

This compound is a specific chiral allylic alcohol that has garnered significant attention as a key intermediate in asymmetric synthesis. Its structure, featuring a phenyl group attached to the chiral carbinol center, provides a scaffold that is present in numerous biologically active compounds. This compound serves as a versatile starting material for the synthesis of various pharmaceuticals and fine chemicals.

The utility of this compound lies in its ability to undergo a variety of stereoselective reactions. The hydroxyl group can be used to direct the stereochemical outcome of subsequent transformations, while the alkene can participate in reactions such as epoxidation, dihydroxylation, and addition reactions. This allows chemists to introduce new functional groups and stereocenters with a high degree of precision, ultimately leading to the synthesis of complex and valuable molecules.

Properties of this compound

| Property | Value |

| Molecular Formula | C9H10O |

| CAS Number | 5324666 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-1-phenylprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-2-9(10)8-6-4-3-5-7-8/h2-7,9-10H,1H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHHJQVRGRPHIMR-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104713-12-4 | |

| Record name | (R)-1-Phenyl-2-propen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Stereoselective Synthesis Methodologies for R 1 Phenyl 2 Propen 1 Ol

Asymmetric Synthesis Strategies

The creation of enantiomerically pure compounds is a cornerstone of modern chemistry. For (R)-1-Phenyl-2-propen-1-ol, asymmetric synthesis strategies are employed to control the stereochemical outcome of the reaction, ensuring the desired (R)-enantiomer is produced with high selectivity.

Enantioselective Nucleophilic Addition to Carbonyl Compounds

One of the most fundamental approaches to constructing chiral alcohols is the enantioselective addition of a nucleophile to a prochiral carbonyl compound, such as benzaldehyde (B42025). This strategy involves the use of chiral catalysts or auxiliaries to direct the incoming nucleophile to one of the two faces of the carbonyl group, leading to the preferential formation of one enantiomer.

The addition of organozinc reagents, particularly diethylzinc (B1219324), to aldehydes is a well-established method for forming carbon-carbon bonds. In the presence of chiral ligands, this reaction can be rendered highly enantioselective. Chiral amino alcohols are frequently used as catalysts in these reactions. orgsyn.orgrsc.org For instance, the addition of diethylzinc to benzaldehyde, when catalyzed by chiral amino alcohols, can produce (S)-1-phenyl-1-propanol in high enantiomeric excess (ee). orgsyn.orgresearchgate.net While this produces the analogous saturated alcohol, the principles are directly applicable.

The process often involves the formation of a chiral zinc-ligand complex that coordinates to the aldehyde, sterically hindering one face and allowing the alkyl group to add to the other. google.com The effectiveness of the enantioselection depends on the structure of the chiral ligand, the solvent, and the reaction temperature. researchgate.netresearchgate.net

Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by Chiral Ligands

| Ligand | Solvent | Temperature (°C) | Product Configuration | Enantiomeric Excess (ee) (%) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| N,N'-Bis[(1R,2S)-2-hydroxy-1-indanyl]ethanediamide | Toluene | -20 | (R)-1-phenyl-1-propanol | 67 | - | researchgate.net |

Note: The table showcases results for the synthesis of 1-phenyl-1-propanol (B1198777), a structurally similar compound, to illustrate the effectiveness of the methodology.

Asymmetric allylation is a powerful tool for the stereocontrolled synthesis of homoallylic alcohols. This method involves the reaction of an allyl nucleophile with an aldehyde. Chiral auxiliaries, such as (R,R)- and (S,S)-1,2-diamino-1,2-diphenylethane bis-sulfonamides, can be used to form chiral B-allyl-1,3,2-diazaborolidines in situ. These chiral reagents then react with aldehydes to deliver the allyl group in a highly stereoselective manner, allowing for the construction of complex homoallylic alcohols. The tandem process of N-alkylation followed by asymmetric π-allylation of α-iminoesters also provides a route to α,α-disubstituted α-amino acids, demonstrating the versatility of in situ generated enolates in asymmetric synthesis. nih.gov

Metal-Catalyzed Asymmetric Hydrogenation

Metal-catalyzed asymmetric hydrogenation is a highly efficient method for producing chiral compounds. This technique typically involves the reduction of a prochiral unsaturated substrate, such as a ketone or an alkene, using molecular hydrogen in the presence of a chiral transition metal catalyst.

Iridium-based catalysts are particularly effective for the asymmetric hydrogenation of a wide range of substrates. diva-portal.orgdiva-portal.org Chiral iridium complexes, often featuring N,P-ligands like PHOX (phosphinooxazoline), can catalyze the hydrogenation of unfunctionalized olefins with high enantioselectivity. diva-portal.org These catalysts are known for their high activity and stability. diva-portal.orgnih.gov The development of iridium catalysts with P-stereogenic phosphinooxazoline ligands derived from amino acids like L-threonine has enabled the highly enantioselective hydrogenation of challenging substrates like N-Boc-2,3-diarylallyl amines, achieving up to 99% ee. ub.edu This demonstrates the potential of iridium catalysis for creating chiral centers with high fidelity.

Dynamic kinetic resolution (DKR) is a powerful strategy that combines the kinetic resolution of a racemic mixture with in situ racemization of the slower-reacting enantiomer. This allows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. academie-sciences.fr

In the context of chiral alcohols, DKR typically involves an enzyme, such as Candida antarctica lipase (B570770) B (CALB), for the enantioselective acylation of one alcohol enantiomer, and a metal catalyst for the racemization of the remaining alcohol. beilstein-journals.orgnih.gov Ruthenium complexes, such as (η⁵-C₅Ph₅)RuCl(CO)₂, have proven to be highly efficient racemization catalysts that are compatible with the enzymatic resolution process. beilstein-journals.orgnih.gov This chemoenzymatic approach has been successfully applied to the DKR of racemic secondary alcohols, including 1-phenylethanol (B42297), to produce the corresponding (R)-acetates in high yield and excellent enantiomeric excess. beilstein-journals.orgnih.gov A similar tandem isomerization and asymmetric transfer hydrogenation of racemic 1-phenyl-2-propen-1-ol using a ruthenium catalyst has also been explored as a direct route to the saturated chiral alcohol. core.ac.uk

Table 2: Ruthenium-Catalyzed Dynamic Kinetic Resolution of (rac)-1-Phenylethanol

| Ru-Catalyst | Enzyme | Acylating Agent | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |

|---|

Note: The table shows data for (rac)-1-phenylethanol, a close structural analog, highlighting the efficacy of the DKR methodology.

Chemoenzymatic Approaches

Chemoenzymatic strategies leverage the high selectivity of enzymes in combination with chemical transformations to achieve the desired stereochemical outcome. These methods are particularly attractive due to their mild reaction conditions and environmental compatibility.

A notable chemoenzymatic route involves a sequential two-step process that begins with the oxidation of a racemic alcohol precursor, followed by an asymmetric biotransamination of the resulting ketone intermediate. nih.govuniovi.es While this specific methodology has been detailed for the synthesis of chiral allylic amines, the underlying principle of enzymatic oxidation to a prochiral ketone, which can then be stereoselectively reduced to the desired alcohol, is a well-established concept in the synthesis of chiral alcohols.

In a related application for producing chiral amines, the oxidation of racemic (3E)-4-(het)arylbut-3-en-2-ols is achieved using a laccase from Trametes versicolor in conjunction with the stable radical TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) as a catalytic system. nih.govuniovi.es This oxidation step is generally non-selective, converting the racemic alcohol into the corresponding prochiral ketone. The subsequent key step is the asymmetric biotransamination of this ketone intermediate using an amine transaminase (ATA), which dictates the stereochemistry of the final product. nih.govuniovi.es By selecting an appropriate (R)- or (S)-selective ATA, either enantiomer of the amine can be obtained with high enantiomeric excess. nih.govuniovi.es

A similar strategy can be envisioned for the synthesis of this compound, where the intermediate phenyl vinyl ketone would be asymmetrically reduced using a stereoselective alcohol dehydrogenase (ADH) instead of an ATA. The efficiency of such a process would depend on the successful coupling of the laccase-mediated oxidation with the ADH-catalyzed reduction.

The combination of laccases and amine transaminases (ATAs) in a one-pot, two-step cascade has been effectively demonstrated for the synthesis of chiral amines from racemic alcohols. acs.org This approach first employs a laccase from Trametes versicolor (LC-TV) and a TEMPO radical mediator for the nonselective oxidation of the racemic alcohol to a ketone intermediate. acs.org Subsequently, an amine transaminase is used for the enantioselective amination of the ketone. acs.org

This sequential cascade has proven successful for a range of substrates, yielding chiral amines with high conversions and excellent enantiomeric excess (>99% ee). acs.org The choice of ATA is crucial as it determines the final stereochemistry, allowing for the synthesis of both (R)- and (S)-enantiomers. nih.gov While this specific combination is geared towards amine synthesis, the initial oxidation step to a prochiral ketone is directly applicable to the synthesis of chiral alcohols like this compound. The subsequent step would be replaced by an asymmetric reduction catalyzed by a suitable ketoreductase or alcohol dehydrogenase.

| Enzyme System | Substrate Type | Intermediate | Product | Key Features |

| Laccase (Trametes versicolor) / TEMPO + Amine Transaminase | Racemic allylic alcohols | Prochiral ketones | Chiral allylic amines | Sequential one-pot reaction, high ee (>99%), access to both enantiomers. acs.org |

Stereospecific Rearrangements

Stereospecific rearrangements are powerful transformations that transfer chirality within a molecule, often with a high degree of fidelity. These reactions are instrumental in accessing complex chiral architectures from simpler, readily available starting materials.

The Meisenheimer rearrangement, a nsf.govorganic-chemistry.org-sigmatropic shift of an allylic amine N-oxide, has been developed into a catalytic asymmetric process for the synthesis of chiral allylic hydroxylamines, which are precursors to chiral allylic alcohols. rsc.orgrsc.org While the provided information focuses on the nsf.govorganic-chemistry.org-rearrangement, the principles can be conceptually extended to other sigmatropic shifts.

In a notable example of a catalytic asymmetric nsf.govorganic-chemistry.org-Meisenheimer rearrangement, allylic amine N-oxides are converted to chiral tertiary allylic alcohol precursors. rsc.org This transformation was successfully catalyzed by a planar chiral ferrocene-based bispalladacycle catalyst, which demonstrated high catalytic activity and enantioselectivity (74%–95% ee) for various trisubstituted allylic N-oxides. rsc.org The reaction proceeds under mild conditions and tolerates a range of functional groups. researchgate.net The resulting hydroxylamine (B1172632) can then be reduced to the corresponding chiral allylic alcohol. researchgate.net This methodology provides a pathway to enantiomerically enriched allylic alcohols through a stereospecific rearrangement.

| Catalyst System | Substrate | Product Type | Enantiomeric Excess (ee) | Reference |

| Planar chiral ferrocene-based bispalladacycle | Trisubstituted allylic N-oxides | Chiral tertiary allylic hydroxylamines | 74-95% | rsc.org |

Reductive Cross-Coupling Reactions

Reductive cross-coupling reactions have emerged as a powerful tool for the construction of carbon-carbon bonds, offering a convergent approach to complex molecules. These reactions often proceed with high selectivity and functional group tolerance.

A convergent and highly stereospecific method for the synthesis of E-allylic alcohols involves the reductive cross-coupling of terminal alkynes with α-chloro boronic esters. dicp.ac.cnnsf.govorganic-chemistry.org This copper-catalyzed reaction is followed by an in situ oxidation of the resulting boronic ester to afford the desired allylic alcohol. dicp.ac.cnnsf.gov The process exhibits excellent regioselectivity (anti-Markovnikov) and E/Z selectivity (>200:1). dicp.ac.cnnsf.govorganic-chemistry.org

A key feature of this transformation is its stereospecificity, allowing for the synthesis of enantioenriched allylic alcohols from chiral α-chloro boronic esters. dicp.ac.cnorganic-chemistry.org The reaction proceeds with inversion of configuration at the stereocenter of the α-chloro boronic ester. organic-chemistry.org Mechanistic studies support a pathway involving the hydrocupration of the alkyne to form an alkenyl copper intermediate, which then reacts with the α-chloro boronic ester via a boron-ate complex and a 1,2-metalate shift. dicp.ac.cnnsf.govorganic-chemistry.org This method avoids the use of stoichiometric organometallic reagents and is tolerant of a broad range of functional groups. dicp.ac.cnorganic-chemistry.org

For the synthesis of this compound, this would involve the coupling of phenylacetylene (B144264) with an appropriate α-chloro boronic ester, followed by oxidation. The stereochemistry of the final product would be determined by the chirality of the α-chloro boronic ester used.

| Reaction Components | Catalyst System | Key Features | Product Configuration | Reference |

| Terminal Alkyne, α-Chloro Boronic Ester | IPrCuCl (precatalyst), TMCTS (hydride source), LiOi-Pr (turnover reagent) | High E/Z selectivity (>200:1), anti-Markovnikov regioselectivity, stereospecific (inversion at boronic ester center). | E-allylic alcohol | nsf.gov |

Kinetic Resolution of Racemic (±)-1-Phenyl-2-propen-1-ol

Kinetic resolution is a widely employed strategy for separating racemic compounds. This technique relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent, allowing for the isolation of one unreacted enantiomer in high enantiomeric purity.

Iridium-Catalyzed Asymmetric Hydrogenation for Kinetic Resolution

A notable method for the kinetic resolution of racemic allylic alcohols is iridium-catalyzed asymmetric hydrogenation. nih.govsemanticscholar.org This approach has proven effective for a broad range of secondary and tertiary allylic alcohols, yielding the unreacted starting material with high levels of enantiopurity. nih.gov The process utilizes chiral iridium N,P complexes, which have been successfully employed in the asymmetric hydrogenation of various olefins. nih.govsemanticscholar.org

In this kinetic resolution, one enantiomer of the racemic allylic alcohol is preferentially hydrogenated to the corresponding saturated alcohol, leaving the other enantiomer unreacted. For instance, the kinetic resolution of various trisubstituted secondary and tertiary allylic alcohols using this method has yielded selectivity factors (s) up to 211 and enantiomeric excesses (ee) for the recovered alcohol greater than 99%. nih.govsemanticscholar.org The reaction conditions are typically mild, and the catalyst loading can be as low as 0.5 mol%. researchgate.net While this method has been demonstrated on a wide array of substrates, including those with electron-donating or electron-withdrawing groups on the phenyl ring, ortho-substituted analogs can be challenging due to steric hindrance. nih.gov

Table 1: Iridium-Catalyzed Kinetic Resolution of Representative Allylic Alcohols

| Substrate | Catalyst System | Conversion (%) | Enantiomeric Excess (ee %) of Recovered Alcohol | Selectivity Factor (s) |

|---|---|---|---|---|

| Trisubstituted secondary allylic alcohol | Ir-N,P complex | 56 | 99 | 41 |

Data compiled from studies on various allylic alcohols to illustrate the efficacy of the method. nih.govsemanticscholar.org

Chiral Bisphosphoric Acid/Silver(I) Salt Co-catalyst Systems for SN2′ Reactions

A distinct approach to kinetic resolution involves a co-catalyst system composed of a chiral bisphosphoric acid and a silver(I) salt. This system facilitates an intramolecular SN2′ reaction, achieving highly efficient kinetic resolution of racemic tertiary allylic alcohols. rsc.org The reaction produces enantioenriched diene monoepoxides and allows for the recovery of the unreacted tertiary allylic alcohol with high enantioselectivity. rsc.org Chiral Brønsted acids, such as binaphthol-derived phosphoramides, can also catalyze enantioselective intramolecular anti-SN2′ cyclization reactions, demonstrating the utility of chiral acid catalysis in controlling stereochemical outcomes in allylic systems. rsc.org While the primary examples often involve tertiary alcohols, the underlying principle of activating an allylic system towards nucleophilic attack with a chiral acid catalyst is a significant strategy in asymmetric synthesis. rsc.orgrsc.org

Enzymatic Kinetic Resolution with Lipases

Enzymatic kinetic resolution (EKR) using lipases is a powerful and widely used green chemistry tool for obtaining enantiomerically pure alcohols. mdpi.comscielo.br Lipases are highly enantioselective biocatalysts that can discriminate between the enantiomers of a racemic alcohol in transesterification reactions. scielo.brconicet.gov.ar In a typical lipase-catalyzed kinetic resolution of (±)-1-phenyl-2-propen-1-ol, the enzyme would selectively acylate one enantiomer (e.g., the (S)-enantiomer) in the presence of an acyl donor, leaving the desired (R)-enantiomer unreacted and in high enantiomeric purity. nih.gov

The choice of lipase, solvent, and acyl donor significantly impacts the efficiency and enantioselectivity of the resolution. mdpi.comnih.gov For example, Novozym 435, an immobilized form of Candida antarctica lipase B (CALB), is frequently noted for its high selectivity in resolving various chiral alcohols. nih.gov The primary drawback of conventional kinetic resolution is that the maximum theoretical yield for a single enantiomer is limited to 50%. scielo.br

Table 2: Lipase-Catalyzed Kinetic Resolution of Structurally Similar Alcohols

| Racemic Alcohol | Lipase | Acyl Donor | Solvent | Result |

|---|---|---|---|---|

| 1-phenyl-1-propanol | Novozym 435 | Lauric Acid | Toluene | 95% ee for (S)-enantiomer |

This table presents data for alcohols structurally related to the target compound to demonstrate the applicability of the method. scielo.brnih.gov

To overcome the 50% yield limitation of standard kinetic resolution, the process can be combined with in situ racemization of the unreacted enantiomer. This combined approach is known as dynamic kinetic resolution (DKR). scielo.br In a DKR process for producing this compound, the (S)-enantiomer would be continuously racemized back to the (±)-mixture as the lipase selectively acylates the (R)-enantiomer (or vice versa depending on the enzyme's selectivity). This allows for a theoretical yield of the desired enantiomerically pure product approaching 100%. scielo.br

A successful DKR requires a racemization catalyst that is compatible with the lipase and the reaction conditions. For instance, niobium salts, such as niobium phosphate (B84403) hydrate, have been developed as effective racemization agents for chiral alcohols like 1-phenylethanol, which can be combined with a lipase like CALB to achieve a chemoenzymatic DKR. scielo.br This combination allows for high conversion and good enantiomeric excess of the resulting ester. scielo.br

Synthesis from Precursor Compounds

An alternative to resolving a racemic mixture is the direct asymmetric synthesis of the target enantiomer from a prochiral precursor.

Reduction of 1-Phenyl-2-propen-1-one Derivatives

The stereoselective reduction of prochiral α,β-unsaturated ketones, such as 1-phenyl-2-propen-1-one (chalcone), is a direct and atom-economical route to chiral allylic alcohols. This transformation can be achieved using various methods, including biocatalytic reductions. Baker's yeast (Saccharomyces cerevisiae) is known to mediate the asymmetric reduction of α,β-unsaturated carbonyl compounds. researchgate.net Depending on the substrate and reaction conditions, yeast-mediated reductions can yield optically active saturated or unsaturated alcohols. researchgate.net The enantioselective reduction of cinnamaldehyde (B126680) derivatives, which are structurally similar to 1-phenyl-2-propen-1-one, using baker's yeast has been shown to produce chiral α-substituted-3-phenyl-1-propanols in excellent yields and enantiomeric excesses. researchgate.net This highlights the potential of biotransformations for the synthesis of this compound from its corresponding ketone precursor.

Sodium Borohydride (B1222165) Reduction

The asymmetric reduction of α,β-unsaturated ketones presents a direct route to chiral allylic alcohols. acs.org While sodium borohydride (NaBH₄) is a common and mild reducing agent for aldehydes and ketones, its use in the simple reduction of prochiral ketones typically results in a racemic mixture of the corresponding secondary alcohol. masterorganicchemistry.com To achieve enantioselectivity in the synthesis of this compound from its corresponding ketone, 1-phenyl-2-propen-1-one, chirally modified hydride reagents or catalytic systems are necessary. bohrium.com

One approach involves the use of a chiral boronic ester, such as TarB-NO₂, in conjunction with sodium borohydride. This system has been shown to be effective in the enantioselective 1,2-reduction of α,β-unsaturated ketones. acs.orgnih.govresearchgate.net The TarB-NO₂ reagent, derived from tartaric acid, creates a chiral environment around the reducing agent, directing the hydride attack to one face of the carbonyl group. researchgate.net While this method has demonstrated high enantiomeric excess (up to 99%) for certain cyclic α,β-unsaturated ketones with α-substituents, the effectiveness can vary depending on the specific substrate. acs.orgnih.gov

Another strategy involves modifying the reaction conditions. For instance, the use of sodium borohydride in the presence of a Lewis acid like cerium chloride (the Luche reduction) can enhance the selectivity for 1,2-reduction over the competing 1,4-conjugate reduction in α,β-unsaturated ketones. acs.orgmasterorganicchemistry.com Furthermore, conducting the reduction in specific solvents or at low temperatures can also influence the stereochemical outcome. For example, a patented process describes the reduction of a related compound, 3-(methylamino)-1-phenyl-2-propen-1-one, using sodium borohydride in glacial acetic acid at low temperatures (5-10°C), which resulted in a high yield of the corresponding amino alcohol. google.com

Table 1: Research Findings on Sodium Borohydride Reduction for Chiral Alcohol Synthesis

| Catalyst/Reagent System | Substrate Type | Key Findings | Reference |

| TarB-NO₂ and NaBH₄ | Cyclic α,β-unsaturated ketones | High enantiomeric excess (up to 99%) for substrates with α-substituents. | acs.orgnih.govresearchgate.net |

| NaBH₄ and CeCl₃ (Luche Reduction) | α,β-unsaturated ketones | Increased selectivity for 1,2-reduction over 1,4-reduction. | acs.orgmasterorganicchemistry.com |

| NaBH₄ in Glacial Acetic Acid | 3-(methylamino)-1-phenyl-2-propen-1-one | High yield (77%) of the corresponding amino alcohol at low temperatures. | google.com |

From Cinnamyl Alcohol

trans-Cinnamyl alcohol serves as a prochiral precursor for the synthesis of this compound through asymmetric modifications. A prominent method is the Sharpless Asymmetric Epoxidation (SAE). This reaction utilizes a titanium isopropoxide catalyst, a chiral diethyl tartrate (DET), and an oxidizing agent like tert-butyl hydroperoxide to convert the allylic alcohol into a chiral epoxide with high enantioselectivity. semanticscholar.org

Specifically, to obtain the precursor for this compound, (+)-diethyl tartrate is used in the SAE of trans-cinnamyl alcohol. This yields the (2R,3R)-epoxy alcohol, (2R,3R)-3-phenylglycidol, with high enantiomeric excess (98% ee) and in good yield (88%). semanticscholar.org This epoxide can then be further manipulated. For instance, regioselective opening of the epoxide ring with sodium azide (B81097) (NaN₃) leads to the formation of an azido (B1232118) diol, which can then be converted through several steps into other chiral molecules. semanticscholar.org The Sharpless asymmetric epoxidation of cinnamyl alcohol has been a key step in the total synthesis of natural products like goniodiol-8-monoacetate. rsc.org

Alternative catalytic systems for the asymmetric epoxidation of cinnamyl alcohol have also been explored. These include titanocene-tartrate complexes, which have shown high catalytic activity at varied temperatures, and other titanium(IV) alkoxide compounds. urjc.esnih.govresearchgate.net The stereoselectivity of these reactions is influenced by the steric environment around the metal center, which is dictated by the chiral ligands and the oxidant used. urjc.es

Table 2: Research Findings on Synthesis from Cinnamyl Alcohol

| Method | Reagents | Intermediate Product | Enantiomeric Excess (ee) | Yield | Reference |

| Sharpless Asymmetric Epoxidation (SAE) | Ti(OiPr)₄, (+)-DET, t-BuOOH | (2R,3R)-1-phenyl-2,3-epoxypropan-1-ol | 98% | 88% | semanticscholar.org |

| Asymmetric Epoxidation | Titanocene-tartrate complexes, alkyl hydroperoxides | Chiral epoxide | High catalytic activity | Not specified | urjc.es |

| Asymmetric Epoxidation | Titanium(IV) alkoxide compounds | Phenylglycidol enantiomers | Evaluated for stereoselectivity | Not specified | nih.govresearchgate.net |

Stereochemical Aspects and Chiral Recognition

Enantiomeric Excess (ee) Determination and Optimization

Achieving high enantiomeric excess (ee) is a primary goal in the asymmetric synthesis of (R)-1-phenyl-2-propen-1-ol. Consequently, the development of rapid and accurate methods for determining and optimizing ee values is of paramount importance.

The demand for efficient chiral catalyst discovery has spurred the development of high-throughput screening (HTS) methods for the rapid determination of enantiomeric excess. acs.org These modern techniques offer a significant advantage over traditional, time-consuming chromatographic methods, which can create bottlenecks in the screening process. acs.orgnih.gov

One prominent HTS approach involves the use of optical assays based on supramolecular assemblies. utexas.edursc.org For instance, a four-component dynamic covalent assembly can be used to create a circular dichroism (CD) signal that directly correlates with the ee of chiral secondary homoallylic alcohols. utexas.edursc.org This method has been successfully applied to analyze hundreds of reactions in under two hours, facilitating the rapid optimization of reaction conditions. utexas.edursc.org In one study, this CD-based assay, combined with a rapid quantitative Thin-Layer Chromatography (TLC) method for yield determination, revealed key trends in catalyst performance for the synthesis of a related chiral alcohol, 4-phenyl-1-butene-4-ol. utexas.edursc.org

Fluorescence-based assays represent another robust HTS method. These assays utilize chiral fluorescent ligands that form diastereomeric complexes with the enantiomers of the analyte, such as a chiral diol or amino alcohol. nih.gov The differing fluorescence of these complexes allows for the precise quantification of each enantiomer in a mixture, with reported errors of less than 1% ee. nih.gov This technique is well-suited for automation in 384-well plates, enabling the large-scale screening of combinatorial libraries for the discovery of new chiral catalysts. nih.govbath.ac.uk

These HTS methods are crucial for optimizing the synthesis of compounds like this compound, allowing researchers to quickly screen vast libraries of catalysts and reaction conditions to identify those that provide the highest enantioselectivity. nih.govutexas.edu

Chromatographic techniques remain the benchmark for the precise determination of enantiomeric purity. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC) are widely employed, utilizing chiral stationary phases (CSPs) to resolve enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for chiral separations. nih.gov The resolution of enantiomers is achieved on columns packed with a CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209) (e.g., Chiralpak® AD-H), are particularly effective for separating the enantiomers of allylic alcohols and their derivatives. researchgate.net The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase through interactions like hydrogen bonding and π-π stacking. scas.co.jp For example, a simple and rapid HPLC method was developed for the resolution of glycidyl (B131873) tosylate enantiomers, which are derived from allylic alcohols, using a Chiralpak AD-H column. researchgate.net

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral analysis. chromatographyonline.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often modified with a small amount of an alcohol like methanol (B129727) or ethanol. chromatographyonline.commdpi.com This technique offers several advantages over HPLC, including faster analysis times, reduced solvent consumption, and often complementary selectivity. chromatographyonline.com The high diffusion rates and low viscosity of supercritical fluids allow for higher flow rates without sacrificing efficiency, making SFC suitable for high-throughput analysis. chromatographyonline.com The enantiomeric excess of products from asymmetric reactions, including those involving allylic alcohols, can be determined by chiral SFC analysis. acs.org

Gas Chromatography (GC) is also used for enantiomeric separation, particularly for volatile compounds. Chiral capillary columns, often coated with cyclodextrin (B1172386) derivatives, are used to resolve the enantiomers. For instance, mixtures of 1-phenylethanol (B42297) with different enantiomeric ratios have been precisely analyzed by GC using a chiral phase column. units.it

| Method | Chiral Stationary Phase (CSP) / Column | Mobile Phase / Conditions | Application Notes | Reference(s) |

| HPLC | Polysaccharide-based (e.g., Chiralpak AD-H) | Normal-phase (n-hexane) or Polar-phase (methanol) | Resolves enantiomers of allylic alcohol derivatives. Analysis time ≤11 min. | researchgate.net |

| HPLC | Covalent Organic Frameworks (CCOF 5, CCOF 6) | Hexane/Isopropyl alcohol (99:1) | Separation of racemic 1-phenyl-2-propanol (B48451) and other phenyl alcohols. | researchgate.net |

| SFC | Not specified | Not specified | Determination of ee and dr values for products of arylative dearomatization. | acs.org |

| GC | Chiral phase column | Methanol/water (35:65) eluant for HPLC pre-separation | Used as a precise reference method for analyzing enantiomer mixtures. | units.it |

Circular Dichroism (CD) spectroscopy has become a valuable tool for the rapid, in-situ determination of enantiomeric excess, avoiding the need for chromatographic separation. units.itrsc.org This chiroptical technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. rsc.org For analytes like this compound that may have weak intrinsic CD signals, the strategy involves using a sensor system to generate a strong, measurable signal.

The most common approach is the formation of diastereomeric supramolecular complexes between the chiral alcohol and a chiral or achiral sensor molecule. utexas.edunsf.gov These diastereomeric assemblies exhibit distinct CD spectra, particularly in the UV-visible region, which are often much stronger than the signals of the individual components. acs.orgresearchgate.net

A well-established method involves a multicomponent assembly where a chiral secondary alcohol analyte is incorporated into a ligand that then coordinates to a metal center, such as zinc(II) or iron(II). utexas.edunih.gov For example, a system developed by Anslyn and Krische uses a four-component assembly to create diastereomeric metal complexes. The extent of asymmetric induction in the reaction is directly reflected in the resulting CD signal. utexas.edursc.org The sign of the Cotton effect can indicate the absolute configuration of the major enantiomer, and the intensity of the signal can be correlated to the ee value through a calibration curve. nsf.govacs.org This allows for the determination of ee in unknown samples with an average error often reported to be around ±3% to ±7%. acs.orgacs.org

The key advantages of CD-based ee sensing are its speed and the potential to perform analysis on crude reaction mixtures, as many common solvents and achiral reagents are CD silent in the spectral region of interest. nih.gov This makes CD spectroscopy highly suitable for high-throughput screening applications in asymmetric catalysis. utexas.eduunits.it

Influence of Catalyst and Ligand Structure on Stereoselectivity

The stereochemical outcome of the synthesis of this compound is profoundly influenced by the choice of catalyst and the structure of the chiral ligand employed. In asymmetric catalysis, the metal center and the ligand create a chiral environment that directs the approach of the reactants, favoring the formation of one enantiomer over the other.

In the asymmetric transfer hydrogenation (ATH) of α,β-unsaturated ketones or the allylation of aldehydes, various metal-ligand systems have been developed to achieve high stereoselectivity. For instance, ruthenium complexes are widely used in ATH. The catalyst generated in situ from a ruthenium precursor like [RuCl₂(p-cymene)]₂ and a chiral ligand such as (S,S)-TsDPEN has been shown to be highly effective for the reduction of α-vinyl benzyl (B1604629) alcohols, yielding the corresponding chiral secondary alcohols with high enantiomeric excess (up to 93% ee). core.ac.uk

Palladium-catalyzed asymmetric allylic substitution is another cornerstone of modern organic synthesis. The stereoselectivity of these reactions is heavily dependent on the chiral ligand coordinating to the palladium center. The Trost diphosphine ligands, for example, are a well-established class of ligands that have been successfully applied in a wide range of allylic substitution reactions. acs.org The structure of the ligand, including the steric and electronic properties of its substituents, creates a defined chiral pocket around the metal, which controls the enantiodiscrimination of the substrate. acs.org

In a study focused on optimizing the synthesis of a chiral homoallylic alcohol, it was found that an iridium catalyst modified with the chiral ligand BINAP and an additive, m-nitro-p-cyano-benzoic acid, delivered the product with a high level of enantiomeric enrichment (94% ee). utexas.edursc.org In contrast, using the SEGPHOS ligand under similar conditions resulted in a comparable yield but a lower ee of 91%. utexas.edursc.org This highlights the subtle but critical role that ligand structure plays in determining the stereoselectivity of a reaction.

The oxidative conversion of cinnamyl selenides bearing chiral auxiliaries to this compound via a researchgate.netnsf.gov-sigmatropic rearrangement also demonstrates the control of stereochemistry, yielding the product with ee values ranging from 63–89%. mdpi.com

| Catalyst System | Ligand/Auxiliary | Reaction Type | Substrate | Product ee | Reference(s) |

| Iridium (cyclometalated) | BINAP | Asymmetric C-C coupling | Primary alcohol + Allyl-acetate | 94% | utexas.edursc.org |

| Iridium (cyclometalated) | SEGPHOS | Asymmetric C-C coupling | Primary alcohol + Allyl-acetate | 91% | utexas.edursc.org |

| Ruthenium (in situ) | (S,S)-TsDPEN | Asymmetric Transfer Hydrogenation | α-vinyl benzyl alcohol | up to 93% | core.ac.uk |

| Palladium | Trost diphosphine ligands | Asymmetric Allylic Substitution | Various allylic substrates | High ee values reported | acs.org |

| Selenium | Chiral auxiliaries on selenide | researchgate.netnsf.gov-Sigmatropic Rearrangement | Cinnamyl selenides | 63-89% | mdpi.com |

Diastereoselective Control in Multi-stereocenter Synthesis

When this compound or a similar chiral building block is incorporated into a molecule with additional stereocenters, controlling the relative stereochemistry (diastereoselectivity) becomes crucial. The inherent chirality of the starting material can influence the formation of new stereocenters, a phenomenon known as substrate-controlled diastereoselection.

One example of diastereoselective control is seen in the [3+2] cycloaddition reaction between a nitrone and 2-propen-1-ol, which yields a stereochemically defined isoxazolidine (B1194047) derivative. scispace.com Computational studies have shown that the reaction proceeds through a one-step mechanism with an asynchronous transition state, where non-covalent interactions help to dictate the favored regio- and stereoselective pathway. scispace.com

In another instance, the oxidative conversion of cinnamyl selenides to 1-phenyl-2-propen-1-ol proceeds through diastereoisomeric selenoxides. mdpi.com The subsequent researchgate.netnsf.gov-sigmatropic rearrangement occurs with a transfer of chirality, leading to the formation of the enantiomerically enriched allylic alcohol. The diastereomeric purity of the intermediate selenoxides directly impacts the enantiomeric purity of the final product. mdpi.com

Palladium-catalyzed reactions have also been employed to generate multiple stereocenters with high diastereoselectivity. For example, an arylative dearomatization using bisbromoarenes was shown to form doubly functionalized products with good yields, enantioselectivities, and diastereoselectivities. acs.org Although the diastereomers were inseparable by column chromatography, their presence and ratio could be determined by chiral SFC analysis, highlighting the catalyst's ability to exert enantiocontrol over the formation of more than one stereocenter in a single transformation. acs.org

The synthesis of (1R,2R)-1-alkyl-1-phenyl-2-methylaminopropanes provides another clear example. umich.edu These compounds were prepared by the dehydroxylation of the corresponding (1S,2R)-1-phenyl-1-alkyl-2-methylaminopropan-1-ols. The starting amino alcohols were themselves synthesized via a diastereoselective Grignard reaction on an optically active α-aminoketone, where the existing stereocenter directed the stereochemical outcome of the nucleophilic addition. umich.edu This demonstrates a sequential approach to building up stereocenters with a high degree of diastereocontrol.

Reaction Mechanisms and Pathways Involving R 1 Phenyl 2 Propen 1 Ol

Mechanistic Studies of Asymmetric Transformations

Asymmetric transformations involving (R)-1-phenyl-2-propen-1-ol are often facilitated by transition metal catalysts, which orchestrate the reaction through intricate catalytic cycles and the formation of specific intermediates.

Catalytic Cycles in Transition Metal-Mediated Reactions

Transition metal-catalyzed reactions are fundamental in organic synthesis, and this compound is a versatile substrate in these processes. eie.gr A general catalytic cycle for cross-coupling reactions, such as the Suzuki or Negishi reactions, typically involves a sequence of oxidative addition, transmetalation, and reductive elimination. thermofisher.com

In a typical palladium-catalyzed cross-coupling reaction, the cycle begins with the oxidative addition of an electrophile to a low-valent metal center, for instance, Pd(0), to form a Pd(II) intermediate. thermofisher.com This is followed by transmetalation, where the organic group from an organometallic reagent is transferred to the palladium center. thermofisher.com Finally, reductive elimination occurs, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. thermofisher.com The efficiency and selectivity of these cycles can be influenced by the choice of ligands, which can stabilize the metal center and modulate its reactivity. eie.gr

Ruthenium complexes have also been shown to be effective catalysts. For example, the asymmetric transfer hydrogenation of racemic 1-phenyl-2-propen-1-ol can be achieved using in situ generated ruthenium catalysts. core.ac.uk A proposed mechanism for the isomerization and asymmetric transfer hydrogenation of secondary allylic alcohols involves the transposition of the allylic double bond to form a carbonyl intermediate, which is then reduced to the corresponding chiral secondary alcohol via a metal-ligand bifunctional pathway. core.ac.uk Mechanistic studies involving deuterium (B1214612) labeling have suggested an oxo-π-allyl mechanism for ruthenium-catalyzed isomerizations, which avoids the formation of intermediate ruthenium hydride complexes and results in a characteristic 1,3-deuterium shift. st-andrews.ac.uk

Table 1: Key Steps in a General Palladium-Catalyzed Cross-Coupling Cycle

| Step | Description |

| Oxidative Addition | The electrophile adds to the Pd(0) catalyst, forming a Pd(II) intermediate. thermofisher.com |

| Transmetalation | An organic group is transferred from an organometallic reagent to the Pd(II) center. thermofisher.com |

| Reductive Elimination | The two organic groups on the palladium center couple, forming the product and regenerating the Pd(0) catalyst. thermofisher.com |

Role of Intermediates (e.g., Allylic Carbocations)

The formation of carbocation intermediates is a key feature in several reactions involving this compound. In the presence of strong acids like sulfuric acid, the hydroxyl group can be protonated to form a good leaving group (water). masterorganicchemistry.com Departure of the water molecule generates a resonance-stabilized allylic carbocation. masterorganicchemistry.com This intermediate can then undergo further reactions, such as elimination to form a conjugated diene or reaction with a nucleophile.

Studies on the reduction of 1-phenyl-2-propen-1-ol with hypophosphorous acid and iodine have provided evidence for the intermediacy of both carbocations and radical species. researchgate.net The initial step is believed to be the conversion of the alcohol to a carbocation. researchgate.net The subsequent isolation of dimeric products suggests the involvement of a 1-phenylallyl radical, which can couple at different positions. researchgate.net

In the context of biosynthetic pathways, the sulfation of this compound can lead to the formation of electrophilic carbocation intermediates that can bind to cellular macromolecules. d-nb.info

Hydride Transfer Mechanisms

Hydride transfer is a crucial step in the reduction of unsaturated compounds, including derivatives of this compound. beilstein-journals.org In the asymmetric transfer hydrogenation of secondary allylic alcohols, the mechanism of hydride transfer from a donor, such as isopropanol (B130326) or formic acid, to the substrate is a key feature. core.ac.uk This transfer is often mediated by a metal-ligand complex, where the hydride is transferred from the donor to the metal and then to the substrate. core.ac.uk

In some enzymatic or biomimetic reductions, there can be a competition between hydride transfer and electron transfer mechanisms. For instance, in the reduction of related halo-unsaturated ketones, the reaction can proceed through dehalogenation via an electron transfer mechanism. However, the addition of specific inhibitors can favor a hydride transfer mechanism, leading to the formation of the corresponding halohydrins with high stereoselectivity. researchgate.net

Stereospecificity in Chemical Transformations

The stereochemistry of this compound plays a critical role in determining the stereochemical outcome of its reactions.

Stereospecificity in Reductive Cross-Coupling

Reductive cross-coupling reactions provide a powerful method for forming carbon-carbon bonds with high stereocontrol. In nickel-catalyzed reductive cross-coupling reactions of allyl alcohol electrophiles, high levels of stereospecificity have been observed. nih.gov These reactions allow for the formation of a C-C bond from two C-O electrophiles. Mechanistic studies support the in situ formation of an allyl Grignard reagent as the active nucleophile in these transformations. nih.gov

Similarly, copper-catalyzed cross-coupling reactions of vinylic halides with alcohols can proceed with high stereospecificity, allowing for the synthesis of both (E)- and (Z)-vinylic ethers from the corresponding vinyl halide precursors. acs.org The choice of ligand is crucial in suppressing side reactions and ensuring high stereoselectivity. acs.org

Table 2: Examples of Stereospecific Reductive Cross-Coupling

| Reaction Type | Coupling Partners | Catalyst/Mediator | Product Type | Key Features |

| Nickel-Catalyzed Reductive Coupling | Alkyl Tosylate + Allyl Alcohol | Nickel/Ligand | Allylation Product | High stereospecificity, formation of allyl Grignard intermediate. nih.gov |

| Copper-Catalyzed Reductive Coupling | Terminal Alkyne + α-Chloro Boronic Ester | Copper Hydride Complex | (E)-Allylic Alcohol | E/Z > 200:1; Anti-Markovnikov regioselectivity. |

Side Reactions and By-product Formation

In the reduction of 1-phenyl-2-propen-1-ol with hypophosphorous acid/iodine, the formation of dimeric by-products has been observed. researchgate.net These dimers arise from the coupling of the intermediate 1-phenylallyl radical at its different resonant positions. researchgate.net

In transition metal-catalyzed cross-coupling reactions, side reactions can include homocoupling of the starting materials and isomerization of the double bond. The choice of catalyst, ligands, and reaction conditions is critical to minimize these undesired pathways. acs.org For example, in copper-catalyzed C-O cross-coupling, the formation of conjugated enynes as a significant side product can occur. acs.org

Carbon-Carbon Double Bond Isomerization

The isomerization of allylic alcohols like this compound into their corresponding carbonyl compounds is a highly atom-economical transformation. researchgate.netmdpi.com This process typically involves a metal-catalyzed 1,3-hydrogen shift, converting the allylic alcohol into an enol, which then tautomerizes to the more stable ketone. acs.org A variety of transition metals, including ruthenium, rhodium, and palladium, have been shown to effectively catalyze this reaction. mdpi.com

The isomerization of 1-phenyl-2-propen-1-ol specifically yields propiophenone (B1677668). researchgate.netresearchgate.net Studies have explored different catalytic systems to achieve this conversion with high efficiency and selectivity. For instance, a combination of Palladium on Carbon (Pd/C) and triethylamine (B128534) has been used to convert 1-phenyl-2-propen-1-ol into propiophenone. researchgate.net Heating at 150 °C for 3 hours resulted in nearly complete conversion. researchgate.net Similarly, rhodium precatalysts have demonstrated activity in converting 1-phenyl-2-propen-1-ol to propiophenone. researchgate.net

Ruthenium complexes are also highly efficient for this transformation. Osmium catalysts have also been shown to convert 1-phenyl-2-propen-1-ol into the corresponding ketone at elevated temperatures (120 °C). uniud.it The reaction is often part of a tandem process, where the in-situ generated ketone undergoes further reactions, such as asymmetric transfer hydrogenation. core.ac.uk

Self-Etherification and Reduction Pathways

In addition to isomerization, this compound can undergo reduction to its corresponding saturated alcohol, 1-phenyl-1-propanol (B1198777), and self-condensation or dimerization reactions. These pathways are often competitive with isomerization and are highly dependent on the reaction conditions and the catalytic system employed.

Reduction: The reduction of the carbon-carbon double bond and/or the carbonyl group (if formed via isomerization) leads to saturated alcohols. In optimization studies using rhodium or iridium precatalysts under a hydrogen atmosphere (30 bar), 1-phenyl-2-propen-1-ol was converted exclusively to the saturated alcohol, 1-phenyl-1-propanol. researchgate.net A tandem isomerization and asymmetric transfer hydrogenation using a ruthenium catalyst also yields optically active 1-phenyl-1-propanol from the racemic starting material. core.ac.uk The Pd/C-triethylamine system, while primarily causing isomerization, also produced the reduced saturated product, 1-phenylpropanol, as a side product. researchgate.net

Self-Etherification and Dimerization: Under certain conditions, particularly those involving radical intermediates, 1-phenyl-2-propen-1-ol can undergo dimerization. When treated with a reagent system of hypophosphorous acid and iodine, which generates hydrogen iodide in situ, 1-phenyl-2-propen-1-ol was found to produce dimeric products. researchgate.net The formation of these dimers provides evidence for the intermediacy of the 1-phenylallyl radical. The coupling of this radical intermediate can occur at different positions, leading to a mixture of dimeric structures. researchgate.net These reactions highlight a pathway distinct from the metal-catalyzed isomerization and reduction, proceeding through radical mechanisms rather than organometallic intermediates. researchgate.net

Applications of R 1 Phenyl 2 Propen 1 Ol in Advanced Organic Synthesis

Building Block for Complex Chiral Molecules

The defined stereochemistry of (R)-1-phenyl-2-propen-1-ol makes it an ideal building block for constructing complex molecules where precise three-dimensional arrangement of atoms is crucial.

Synthesis of Natural Products and Analogues

The structural motif of chiral allylic alcohols is central to the synthesis of various natural products and their analogues. A notable example is the use of the closely related compound, 1-(2-pyridyl)-2-propen-1-ol, as a starting material for the synthesis of the indolizidine alkaloid skeleton. acs.orgnih.govfigshare.comacs.org A straightforward process involving bromination, reduction, and nucleophilic substitution facilitates the conversion of the pyridyl analogue into (±)-lentiginosine, a natural alkaloid, and its diastereomers. acs.orgnih.gov This synthesis underscores the utility of this class of phenyl- and heteroaryl-substituted propenols in building the core structures of complex, biologically relevant alkaloids. researchgate.net The strategic placement of the hydroxyl and vinyl groups allows for sequential reactions that build the heterocyclic ring system characteristic of these natural products. acs.org

Intermediates for Pharmacologically Active Compounds

Chiral alcohols are critical intermediates in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). The this compound framework is a precursor to chiral γ-amino alcohols, which are key structural units in numerous drug molecules. liv.ac.uk For instance, compounds like (S)-Duloxetine, (R)-Atomoxetine, and Fluoxetine contain a chiral alcohol or amine functionality derived from such precursors. liv.ac.uk The conversion of the allylic alcohol to a γ-amino alcohol can be achieved through modern catalytic methods, such as ruthenium-catalyzed anti-Markovnikov hydroamination, which proceeds via a hydrogen-borrowing mechanism to yield enantiomerically enriched products. liv.ac.ukresearchgate.net This highlights the role of this compound and related structures as foundational synthons for accessing valuable pharmacologically active compounds.

Precursor to Other Functionalized Compounds

The reactivity of both the hydroxyl and the alkene functionalities in this compound allows for its conversion into a variety of other useful chiral compounds.

Formation of Unsaturated Ketones

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. ncert.nic.in In the case of allylic alcohols like 1-phenyl-2-propen-1-ol, this transformation can lead to either the corresponding α,β-unsaturated ketone or, through isomerization, the saturated ketone. Research has shown that treating 1-phenyl-2-propen-1-ol with a Palladium on Carbon (Pd/C) catalyst in the presence of triethylamine (B128534) leads to the isomerization of the double bond and oxidation of the alcohol, yielding propiophenone (B1677668) (1-phenyl-1-propanone), a saturated ketone. arkat-usa.orgumich.edu This process is often accompanied by minor byproducts from disproportionation, such as the saturated alcohol (1-phenyl-1-propanol) and the α,β-unsaturated ketone (phenyl vinyl ketone). arkat-usa.org The selective oxidation of the related propargyl alcohol, 1-phenyl-2-propyne-1-ol, to its corresponding ketone using Jones reagent has also been well-documented, demonstrating a common pathway for oxidizing such benzylic alcohols. researchgate.net

Table 1: Catalytic Isomerization of 1-Phenyl-2-propen-1-ol

| Catalyst System | Temperature (°C) | Time (h) | Major Product | Conversion (%) |

|---|---|---|---|---|

| Pd/C, Triethylamine | 70 | 22 | Propiophenone | ~88 |

| Pd/C, Triethylamine | 150 | 3 | Propiophenone | ~96 |

Data sourced from Arkivoc, 2008 (xi) 227-237. arkat-usa.org

Synthesis of Chiral Amines

Chiral amines are ubiquitous in pharmaceuticals and bioactive molecules. This compound is a valuable precursor for synthesizing chiral γ-amino alcohols, which are important intermediates. nih.govresearchgate.net Modern catalytic strategies enable the direct conversion of racemic allylic alcohols into enantiomerically enriched γ-amino alcohols. For example, both ruthenium- and copper-catalyzed hydroamination reactions have been developed to react allylic alcohols with various amines, providing access to a wide range of chiral 1,3-amino alcohols with high regio- and enantioselectivity. liv.ac.ukresearchgate.netnih.gov These methods often proceed through a "hydrogen-borrowing" mechanism, where the alcohol is transiently oxidized to an unsaturated ketone, which then undergoes aza-Michael addition with the amine, followed by reduction. liv.ac.ukresearchgate.net

Etherification Reactions

The hydroxyl group of this compound can undergo etherification to form chiral ethers. Direct catalytic etherification of benzylic and allylic alcohols has been achieved using various Lewis acid catalysts. clockss.org For instance, highly Lewis acidic catalysts like in-situ prepared MeAl(NTf₂)₂ can effectively promote the self-condensation of benzylic alcohols to form symmetrical ethers under mild conditions. clockss.org More advanced systems using iron salts, such as FeCl₃·6H₂O in green solvents like propylene (B89431) carbonate, have been developed for the eco-friendly homo- and cross-etherification of benzylic alcohols. acs.orgnih.gov Furthermore, moisture-tolerant zirconium catalysts have been shown to selectively catalyze the etherification of the benzylic hydroxyl group even in the presence of other functionalities like phenols and aliphatic alcohols. rsc.org

Table 2: Examples of Catalytic Etherification of Benzylic Alcohols

| Catalyst | Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|---|

| MeAl(NTf₂)₂ | sec-Phenethyl alcohol | (self-condensation) | Symmetrical Ether | clockss.org |

| FeCl₃·6H₂O | Benzyl (B1604629) alcohol | (self-condensation) | Symmetrical Ether | acs.orgnih.gov |

| Zr(Cp)₂(CF₃SO₃)₂ | Lignin Model Alcohol | Allyl Alcohol | Unsymmetrical Ether | rsc.org |

| FeCl₂·4H₂O / Ligand | 1-(Naphthalen-2-yl)ethanol | Benzyl alcohol | Unsymmetrical Ether | researchgate.net |

Formation of Organophosphorus Compounds

The synthesis of chiral organophosphorus compounds is a significant area of research, given their application in medicinal chemistry and as ligands in asymmetric catalysis. One of the fundamental routes to C-P bond formation is the Michaelis-Arbuzov reaction, which traditionally involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. To utilize an alcohol like this compound in such a reaction, it would first need to be converted into a suitable leaving group, typically a halide (e.g., bromide or chloride).

Theoretically, the resulting (R)-1-phenyl-2-propen-1-yl halide could then react with a phosphite. However, allylic systems of this nature are prone to side reactions, including rearrangements (SN2' mechanism), which can complicate the stereochemical outcome at the carbon atom. The phenyl group can stabilize a potential carbocation, increasing the likelihood of a reaction mechanism that does not proceed with clean inversion of stereochemistry, potentially leading to a racemic or diastereomeric mixture of the phosphonate (B1237965) product.

Research into direct, catalyzed methods for the phosphonylation of allylic alcohols exists, but specific studies detailing this transformation for this compound are not prevalent in the literature. These methods often employ transition metal catalysts to enable the direct coupling of alcohols with H-phosphonates or related phosphorus reagents, bypassing the need for pre-functionalization to a halide.

Table 1: Hypothetical Reaction for Organophosphorus Compound Formation This table represents a theoretical pathway, as direct literature examples for this specific substrate are scarce.

| Reactant 1 | Reactant 2 | Proposed Reaction Type | Potential Product | Key Considerations |

| (R)-1-Phenyl-2-propen-1-yl bromide | Triethyl phosphite | Michaelis-Arbuzov | Diethyl (1-phenyl-2-propen-1-yl)phosphonate | Potential for SN2 and SN2' pathways, risk of racemization. |

| This compound | Diethyl phosphite | Palladium-catalyzed coupling | Diethyl (1-phenyl-2-propen-1-yl)phosphonate | Requires specific catalytic conditions; stereochemical outcome depends on the mechanism. |

Role as a Chiral Auxiliary

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed. Common chiral auxiliaries form covalent bonds with the substrate, such as an amide or ester linkage, and exert steric control over the approach of reagents.

For this compound to function as a classical chiral auxiliary, it would typically be attached to a molecule via its hydroxyl group, for instance, by forming an ether or an ester. The chiral environment established by the (R)-phenyl-vinyl-methanol moiety would then need to influence a stereocenter-forming reaction elsewhere in the molecule with high diastereoselectivity.

For example, if the substrate contained a dienyl system, the chiral alcohol could be attached as an ether, and a subsequent Diels-Alder reaction would be influenced by the chiral group. However, the flexibility of the single bond connecting the alcohol to the substrate and the distance to the reaction center can limit the effectiveness of the stereochemical control. More rigid, cyclic structures are often more effective as auxiliaries.

While related allylic alcohols have been employed in stereodirected reactions, such as the Simmons-Smith cyclopropanation where the hydroxyl group directs the reagent, this is a case of substrate control rather than the use of a detachable auxiliary. In such a reaction with this compound, the inherent chirality of the alcohol would influence the facial selectivity of the cyclopropanation.

Table 2: Conceptual Application as a Stereodirecting Group This table outlines a conceptual use based on general principles of asymmetric synthesis, not a widely documented application as a removable auxiliary.

| Substrate | Reaction | Reagents | Product Feature | Stereochemical Principle |

| This compound | Asymmetric Cyclopropanation | Et₂Zn, CH₂I₂ | (1R,2R)-1-phenyl-2-(hydroxymethyl)cyclopropane | The chiral center of the allylic alcohol directs the diastereoselectivity of the addition to the double bond (Substrate Control). |

| Acryloyl ester of this compound | Diels-Alder Reaction | Cyclopentadiene | Chiral bicyclic adduct | The chiral alcohol acts as an auxiliary to induce facial selectivity in the cycloaddition (Auxiliary Control). |

The lack of specific, documented examples in peer-reviewed literature suggests that while this compound is a valuable chiral building block, its role as a general-purpose chiral auxiliary or a precursor for organophosphorus compounds is not as established as other molecules designed for these functions.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nii.ac.jpnih.govresearchgate.net It is based on the Hohenberg-Kohn theorems, which state that the properties of a system are uniquely determined by its electron density. nih.gov By solving the Kohn-Sham equations, DFT can calculate various electronic and geometric properties, such as molecular orbital energies, bond lengths, bond angles, and vibrational frequencies. nih.gov The accuracy of these calculations depends heavily on the chosen functional and basis set. nih.govarxiv.org

In the context of chiral allylic alcohols like (R)-1-Phenyl-2-propen-1-ol, DFT calculations are instrumental in several areas:

Understanding Reaction Mechanisms: DFT is widely used to study the mechanisms of reactions involving allylic alcohols, such as asymmetric hydrogenation. semanticscholar.orgdiva-portal.orgacs.orgresearchgate.net For instance, in the iridium-catalyzed asymmetric hydrogenation of allylic alcohols, DFT calculations have shown that a medium-to-strong hydrogen bond between the alcohol's hydroxyl group and the iridium center is crucial for selectivity. semanticscholar.org

Predicting Stereoselectivity: Theoretical models based on DFT can predict the absolute configuration of reaction products. acs.org By calculating the energy profiles of different reaction pathways, researchers can determine which stereoisomer is favored. semanticscholar.org For example, DFT studies on the enantioconvergent isomerization-hydrogenation of allylic alcohols revealed that the 1,3-rearrangement is the key stereodetermining step. diva-portal.org

Analyzing Molecular Properties: DFT can be used to calculate properties like the potential energy surfaces of related molecules, such as 1-phenyl-1,2-propandione-1-oxime, providing insight into the stability of different conformers. researchgate.net It can also be used to explain the effect of ligands on the acidity of catalyst complexes used in allylic alcohol reactions. acs.orgresearchgate.net

| Application of DFT | Investigated System | Key Findings | Citations |

| Reaction Mechanism | Iridium-catalyzed asymmetric hydrogenation of allylic alcohols | Hydrogen bonding between the alcohol and the iridium catalyst governs selectivity. | semanticscholar.org |

| Stereoselectivity | Enantioconvergent isomerization-hydrogenation of allylic alcohols | The 1,3-rearrangement was identified as the crucial stereodetermining step. | diva-portal.org |

| Catalyst Properties | N,P-based Iridium complexes for allylic alcohol hydrogenation | DFT ΔpKa calculations explained the effect of the ligand on catalyst acidity. | acs.orgresearchgate.net |

| Conformational Analysis | Tautomers of 1-phenyl-1,2-propandione-1-oxime | Determined the relative stability of various conformers and tautomers. | researchgate.net |

Molecular Docking and Binding Interactions (for related compounds)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.govnih.gov This method is crucial in drug design and involves a scoring function to estimate the binding affinity, which is often reported as a glide score or binding energy. nih.govresearchgate.net

While specific docking studies on this compound are not detailed in the provided sources, extensive research has been conducted on structurally related phenylpropanoid derivatives to explore their interactions with biological targets. nih.govnih.gov

Enzyme Inhibition: Molecular docking has been used to study how phenylpropanoid derivatives inhibit enzymes like mushroom tyrosinase, which is involved in food browning. nih.govresearchgate.net These studies revealed that the derivatives bind to amino acid residues in the active site of the enzyme. nih.gov For example, docking analysis corroborated experimental findings that certain synthesized phenylpropanoids were more potent inhibitors than kojic acid. nih.gov

Antiviral Activity: In the search for new antiviral agents, docking studies were performed on phenylpropanoid derivatives against proteins associated with the Hepatitis B virus (HBV). nih.gov The research aimed to explore the molecular interactions and identify a potential target, suggesting that the HBV core protein could be a viable target for this class of compounds. nih.gov

DNA Interaction: The interaction of related compounds, such as 1-ferrocenyl-3-phenyl-2-propen-1-one, with DNA has also been investigated. researchgate.net Voltammetric and spectroscopic data, supported by binding constant calculations, suggested an intercalative mode of binding between the compound and DNA. researchgate.net

| Target | Compound Class | Docking Findings | Citations |

| Mushroom Tyrosinase | Phenylpropanoid derivatives | Binding interactions with active site amino acids; corroborated experimental inhibition data. | nih.govresearchgate.net |

| Hepatitis B Virus (HBV) Core Protein | Phenylpropanoid derivatives | Explored molecular interactions to identify a potential target for anti-HBV activity. | nih.gov |

| DNA | 1-Ferrocenyl-3-phenyl-2-propen-1-one | Suggested an intercalative binding mode; calculation of binding constant and Gibbs free energy. | researchgate.net |

Transition State Analysis in Reaction Pathways

A transition state is a specific configuration along a reaction coordinate that corresponds to the highest potential energy point on the minimum energy reaction path. bath.ac.uk Analyzing the structure and energy of transition states is fundamental to understanding reaction kinetics and mechanisms. Computational methods are essential for locating these high-energy, transient structures. bath.ac.ukacs.org

For reactions involving this compound and related structures, transition state analysis provides critical insights.

Prins Reaction: DFT calculations have been used to trace the reaction paths of the Prins reaction, which involves the acid-catalyzed addition of an aldehyde to an alkene like styrene (B11656) (a phenyl-substituted alkene). beilstein-journals.org This analysis identified the concerted path forming a 1,3-diol via a rate-determining transition state (TS1) and subsequent transition states leading to other products like allylic alcohols and 1,3-dioxane. beilstein-journals.org

Pyrolysis: In the study of the gas-phase pyrolysis of p-coumaryl alcohol, a related phenylpropanoid, computational analysis located various high-energy transition states involved in intramolecular rearrangements and isomerization, which lead to the formation of products like p-cresol. nih.gov

Surface Catalysis: On catalyst surfaces, reaction pathways can be complex. For the reaction of 2-propen-1-ol (allyl alcohol) on a molybdenum surface, the intermediate that leads to the product propene was identified as an allyloxy species. nih.gov Understanding the intermediates is key to mapping the full reaction pathway, including the transition states connecting them.

| Reaction | Substrate/System | Key Transition State Finding | Citations |

| Prins Reaction | Styrene + Formaldehyde | The rate-determining step is a concerted path forming a 1,3-diol through a specific transition state (TS1). | beilstein-journals.org |

| Pyrolysis | p-Coumaryl alcohol | High-energy transition states for intramolecular rearrangements and isomerization were located. | nih.gov |

| Surface Reaction | 2-Propen-1-ol on Mo(110) | Allyloxy was identified as the key reaction intermediate leading to propene. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis (for related compounds)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of compounds with their biological activity or a specific property in a quantitative manner. nih.govdovepress.com QSAR models are statistically derived equations that can be used to predict the activity of new, untested compounds. nih.gov These models are developed by calculating molecular descriptors (which encode structural, physicochemical, or electronic features) and using statistical methods like multiple linear regression (MLR) to build a predictive model. dovepress.comkg.ac.rs

While a specific QSAR model for this compound is not available in the search results, numerous QSAR studies have been performed on related classes of compounds to predict various activities.

Toxicity Prediction: A QSAR study on the acute toxicity of industrial organic chemicals to goldfish included allyl alcohol. tandfonline.com This type of study helps in assessing the environmental risk of chemicals by correlating structural features with toxicity endpoints like LC50 values. tandfonline.com

Antioxidant Activity: QSAR analyses have been conducted on phenolic compounds, including flavonoids and vitamin E derivatives. nih.gov These models used calculated parameters like the heat of formation and molecular orbital energies to estimate antioxidant activity, finding that the number and position of hydroxyl groups were critical. nih.gov Another study on thiazole (B1198619) derivatives found that antioxidant activity increased with decreasing molecular volume, lipophilicity, and polarization. pensoft.net

Anticonvulsant Activity: For a series of benzylacetamide derivatives, QSAR models were developed to elucidate the structural requirements for anticonvulsant activity, identifying important constitutional and topological descriptors. kg.ac.rs

The development of a robust QSAR model requires careful validation, often using internal (e.g., leave-one-out Q²) and external validation techniques to ensure its predictive power. nih.govdovepress.com

| Activity/Property | Compound Class | Key Descriptors/Findings | Citations |

| Acute Aquatic Toxicity | Industrial chemicals (incl. allyl alcohol) | QSAR models were derived to predict LC50 values based on molecular structure. | tandfonline.com |

| Antioxidant Activity | Phenolic compounds, Thiazole derivatives | Activity is governed by the number/location of OH groups, heat of formation, molecular orbital energies, volume, and lipophilicity. | nih.govpensoft.net |

| Anticonvulsant Activity | Benzylacetamide derivatives | Constitutional, topological, and 3D descriptors were used to build predictive models. | kg.ac.rs |

| Cytotoxic Activity | Xanthone derivatives | Net atomic charges, dipole moment, and logP were found to be the most responsible descriptors for cytotoxic activity. | dovepress.com |

Analytical Methodologies for Chiral Allylic Alcohols

Spectroscopic Characterization (NMR, MS)

Spectroscopic techniques are fundamental for elucidating the molecular structure of (R)-1-Phenyl-2-propen-1-ol. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the compound's atomic arrangement and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the carbon-hydrogen framework of the molecule. While specific NMR data for the (R)-enantiomer is not detailed in the provided results, general spectra for 1-phenylprop-2-en-1-ol (B1595887) are available and would be expected to be identical for the (R)-enantiomer, as NMR is not an inherently chiral technique. spectrabase.com For the related compound (S)-(E)-1,3-diphenyl-2-propen-1-ol, the ¹H NMR spectrum in CDCl₃ shows characteristic peaks for the hydroxyl proton (OH), the methine proton (CHOH), and the vinylic protons (CH=CH), along with aromatic signals.